N-(4-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
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Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O2S/c1-2-24-7-9-25(10-8-24)19-23-17-16(29-19)18(28)26(12-21-17)11-15(27)22-14-5-3-13(20)4-6-14/h3-6,12H,2,7-11H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPCCKNBCDFZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on recent studies.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. A common approach includes the acylation of 4-ethylpiperazine with an appropriate thiazolo[4,5-d]pyrimidine derivative. The following table summarizes the key steps in the synthesis process:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-Ethylpiperazine + Thiazolo derivative | Acetic anhydride | Intermediate compound |
| 2 | Intermediate + 4-Chlorobenzoyl chloride | Base (e.g., triethylamine) | N-(4-chlorophenyl) derivative |
| 3 | N-(4-chlorophenyl) derivative + Acetic acid | Reflux | Final product |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, related compounds have shown inhibitory effects on various cancer cell lines by targeting critical signaling pathways such as AKT signaling, which plays a pivotal role in glioma malignancy and patient survival rates .
Key Findings:
- Inhibition of Glioma Growth: Compounds with similar structures have demonstrated significant inhibition of glioma cell growth in vitro. For example, a related pyrano[2,3-c]pyrazole compound exhibited low micromolar activity against AKT2/PKBβ, a critical kinase involved in oncogenic signaling .
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific kinases that are crucial for tumor cell proliferation and survival. The inhibition of AKT signaling is particularly noteworthy as it has been associated with reduced tumor growth and enhanced apoptosis in cancer cells.
Toxicity and Safety Profile
The safety profile of this compound has also been evaluated. Preliminary assessments indicate that while the compound exhibits anticancer activity, it may pose certain toxicity risks. For instance:
- Oral Toxicity: Classified as harmful if swallowed (H302).
- Dermal Toxicity: Harmful on contact with skin (H312) .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study on Glioblastoma: A study involving patient-derived glioblastoma cells showed that treatment with a structurally similar compound led to significant reductions in tumor growth and improved patient outcomes.
- Kinase Inhibition Analysis: A comprehensive screening against 139 purified kinases revealed specific inhibition of AKT2/PKBβ by related compounds at concentrations that were non-toxic to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
